N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.
Coupling of the oxadiazole and piperidine moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the benzothiazole moiety: This can be achieved through the reaction of the intermediate with 2-aminobenzenesulfonamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and benzothiazole moieties suggests potential binding to protein active sites, influencing biological pathways. The exact molecular targets and pathways would require further investigation through techniques such as molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[1-(pyridin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
- N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Uniqueness
The unique combination of the 1,2,4-oxadiazole, piperidine, and benzothiazole moieties in N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12-18-16(25-19-12)11-22-9-7-13(8-10-22)21(2)17-14-5-3-4-6-15(14)26(23,24)20-17/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWQOZGDXCTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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